2-(5-Bromopyridin-2-yl)-4-chloropyrimidine
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Overview
Description
2-(5-Bromopyridin-2-yl)-4-chloropyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. The presence of bromine and chlorine atoms in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research. This compound is known for its potential biological activities and is often used in the development of new drugs and chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-4-chloropyrimidine typically involves the coupling of 5-bromopyridine with 4-chloropyrimidine. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as crystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)-4-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine and pyrimidine rings can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate are commonly used. The reactions are performed under an inert atmosphere.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)-4-chloropyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as an intermediate in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)-4-chloropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
2-(5-Bromopyridin-2-yl)-4-chloropyrimidine can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine: Lacks the bromine and chlorine substituents, making it less reactive in certain chemical reactions.
5-Bromopyridine-2,3-diamine: Contains an additional amino group, which can lead to different biological activities and chemical reactivity.
(E)-N-(5-Bromopyridin-2-yl)-N’-hydroxymethanimidamide: Contains a hydroxymethanimidamide group, which can influence its binding properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-4-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3/c10-6-1-2-7(13-5-6)9-12-4-3-8(11)14-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSHUSAAIGDWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NC=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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